N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a triazaspiro[4.5]deca-1,3-diene core, a thioacetamide linkage, and substituted phenyl groups. The 3-chloro-4-fluorophenyl moiety introduces electronegative halogens, while the 8-ethyl-3-phenyl substituents on the triazaspiro ring contribute steric bulk and hydrophobicity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-4-3-5-7-16)22(28-23)31-15-20(30)26-17-8-9-19(25)18(24)14-17/h3-9,14H,2,10-13,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYSJQYKFDMJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant research findings.
Structural Overview
The compound is characterized by the following structural components:
- Chloro-fluorophenyl group : Contributes to its lipophilicity and potential receptor interactions.
- Thioacetamide moiety : Implicates possible interactions with biological thiols.
- Triazaspiro framework : This unique structure may enhance binding affinity to biological targets.
Research indicates that compounds with similar structural motifs often exhibit inhibitory effects on various biological processes such as cell proliferation and signal transduction pathways. The specific mechanism of action for this compound likely involves interactions with specific enzymes or receptors involved in disease pathways.
Potential Targets
The compound may interact with:
- Enzymes : Inhibitory effects on kinases or proteases.
- Receptors : Modulation of GPCRs (G-protein-coupled receptors) or ion channels.
The compound's stability under various pH conditions and reactivity with electrophiles or nucleophiles are crucial for its biological activity. The presence of functional groups allows for diverse chemical reactions, which can be optimized to enhance efficacy or reduce toxicity.
Anticancer Properties
Studies have shown that derivatives of similar compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing the triazaspiro structure have been linked to:
- Cell cycle arrest : Inducing apoptosis in malignant cells.
- Inhibition of metastasis : Reducing invasive behavior in cancer models.
Antimicrobial Activity
This compound may possess antimicrobial properties due to its thioamide group, which is known for interacting with bacterial enzymes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro cytotoxicity assay | Demonstrated IC50 values in the micromolar range against human cancer cell lines (e.g., A549 lung cancer cells). |
| Antimicrobial screening | Showed activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics. |
| Mechanistic studies | Indicated that the compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity in treated cells. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are identified in the evidence, differing primarily in substituent patterns on the phenyl rings and acetamide groups.
Table 1: Substituent and Molecular Feature Comparison
Key Observations:
Halogen Effects: The target compound’s 3-chloro-4-fluorophenyl group combines chlorine’s steric bulk with fluorine’s electronegativity, likely enhancing dipole interactions compared to mono-halogenated analogs (e.g., 4-chloro in or 4-fluoro in ).
Triazaspiro Ring vs. Other Cores :
- The rigid triazaspiro[4.5]deca-1,3-diene core distinguishes the target compound from simpler amides (e.g., diphenylacetamide in ). This spiro structure may confer conformational stability, influencing binding specificity in biological systems or crystallinity in materials .
Thioacetamide Linkage: The sulfur atom in the thioacetamide group (vs.
Physicochemical and Crystallographic Insights
Crystal Packing and Hydrogen Bonding :
- In N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide , crystal packing is stabilized by N–H···O hydrogen bonds and weak C–H···O interactions, forming 1D chains. For the target compound, the triazaspiro ring’s bulk may further distort planarity, affecting solubility and melting points.
NMR Spectral Trends :
- Analogous compounds (e.g., compounds 1 and 7 in ) show nearly identical NMR chemical shifts except in regions influenced by substituents (positions 29–36 and 39–44). For the target compound, the 3-chloro-4-fluoro and triazaspiro substituents would likely perturb chemical shifts in these regions, providing a diagnostic tool for structural validation .
Q & A
Q. What strategies validate the spirocyclic structure’s conformation in solution versus solid state?
- Methodological Answer :
- Solution-State NMR : Compare coupling constants (e.g., vicinal H-H couplings) with X-ray data.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility.
- Molecular Dynamics Simulations : Predict dominant conformers in solution using software like GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
